molecular formula C9H9F3O B2888394 (S)-1-(4-(Trifluoromethyl)phenyl)ethanol CAS No. 1737-26-4; 99493-93-3

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Cat. No.: B2888394
CAS No.: 1737-26-4; 99493-93-3
M. Wt: 190.165
InChI Key: YMXIDIAEXNLCFT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol (CAS: 99493-93-3) is a chiral secondary alcohol characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its molecular formula is C₉H₉F₃O, with a molecular weight of 190.16 g/mol . The compound is stored under inert conditions (dark, room temperature) due to its sensitivity to oxidation. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical intermediates. While its enantiomer, (R)-1-[4-(trifluoromethyl)phenyl]ethanol, is reported as an HIV antagonist , the biological activity of the (S)-enantiomer remains less explored in the provided literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol derivative with the molecular formula C9H9F3OC_9H_9F_3O and a molecular weight of 190.16 g/mol . It is also known under various names including (S)-1-[4-(Trifluoromethyl)phenyl]ethanol, (1S)-1-[4-(trifluoromethyl)phenyl]ethanol and (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol .

Scientific Research Applications

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . The production of enantiomerically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol has attracted much attention .

Biocatalytic Preparation

  • Asymmetric Reduction: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol can be efficiently prepared through the asymmetric reduction of 4-(trifluoromethyl)acetophenone using enzymes or enzyme-containing cells . Microbial whole-cells with metabolic activity offer advantages over isolated enzymes, including cofactor recycling and better protection of target enzymes against inactivation, which reduces process costs .
  • Cosolvents: The use of organic cosolvents can improve the efficiency of bioreduction. For example, isopropanol can moderately improve cell membrane permeability and promote the reaction, while also increasing the solubility of 4-(trifluoromethyl)acetophenone . Acetone, while increasing cell membrane permeability, can be toxic to cells and reduce reaction efficiency .

The findings indicate the potential for optimizing biocatalytic reactions using recombinant microbial whole cells in isopropanol-aqueous medium for 4-(trifluoromethyl)acetophenone reduction .

Data Table: Effects of Cosolvents on Cell Membrane Permeability and Substrate Solubility

MediumNet OD 260nmNet OD 280nmSolubility (mg/L)
15% (v/v) Isopropanol-buffer2.5601.225663.6
15% (v/v) DMF-buffer1.3940.6511416.4
15% (v/v) DMSO-buffer1.6140.597709.3
15% (v/v) Ethanol-buffer1.6480.837641.0
15% (v/v) Propylene glycol-buffer0.9540.520535.5
15% (v/v) Acetone-buffer2.9692.3391067.7
Phosphate buffer0.9140.485410.9

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 99493-93-3 Not explicitly stated (see )
Synthesis Not detailed in evidence Biocatalytic reduction using recombinant E. coli
Biological Activity Underexplored HIV antagonist
Applications Potential chiral intermediate Antiviral drug development

Key Insight : The (R)-enantiomer is prioritized in antiviral research due to its enantioselective synthesis via engineered biocatalysts . The (S)-enantiomer may serve as a chiral building block but lacks reported therapeutic data.

Fluorinated Analogs

(S)-1-(4-Fluorophenyl)ethanol (CAS: 101219-73-2)
  • Molecular Formula : C₈H₉FO
  • Molecular Weight : 140.15 g/mol
  • Density : 1.111 g/mL at 25°C

Comparison :

  • The -CF₃ group in the target compound increases molecular weight by ~50 g/mol and enhances lipophilicity (logP: ~2.5 for -CF₃ vs. ~1.8 for -F estimated).
(S)-1-(3,4-Difluorophenyl)ethanol (CAS: 126534-40-5)
  • Molecular Formula : C₈H₈F₂O
  • Molecular Weight : 158.14 g/mol
  • Applications : Intermediate in drug discovery (exact use unspecified).

Comparison :

  • The difluoro substitution introduces steric and electronic effects distinct from para-substituted analogs.
  • Ortho/meta fluorine atoms may influence hydrogen-bonding interactions in biological targets .
(S)-1-[3,5-Bis(Trifluoromethyl)phenyl]ethanol
  • Molecular Formula : C₁₀H₈F₆O (estimated)
  • Molecular Weight : ~260.14 g/mol
  • Key Feature : Two -CF₃ groups enhance hydrophobicity and steric bulk.

Comparison :

  • Increased steric hindrance may reduce binding affinity to enzymes compared to mono-substituted analogs.
  • Potential use in high-performance liquid crystals or agrochemicals due to extreme lipophilicity .

Functional Group Variants

1-[4-(tert-Butyl)phenyl]ethanone (CAS: 943-27-1)
  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.25 g/mol
  • Key Difference : Ketone instead of alcohol; lacks chiral center.

Comparison :

  • The ketone group renders this compound unsuitable for applications requiring chirality or hydrogen-bond donation.
  • Used in fragrances or polymer synthesis .
4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide
  • Molecular Formula : C₈H₈F₃N₃S
  • Synthesis : Reaction of 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine .
  • Applications: Precursor for antitumor agents (e.g., chronic myelogenous leukemia) .

Comparison :

  • The thiosemicarbazide group enables metal chelation, contrasting with the alcohol’s hydrogen-bonding capability.

Pyridine-Based Analogs with Trifluoromethylphenyl Moieties

  • Example: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone .
  • Applications: Inhibitors of CYP51 enzyme against Trypanosoma cruzi .

Comparison :

  • The trifluoromethylphenyl group enhances target binding via hydrophobic interactions, similar to its role in the target alcohol.
  • Pyridine and piperazine groups introduce basicity, altering solubility and bioavailability .

Preparation Methods

Enzyme Selection and Genetic Engineering

The enantioselective reduction of 4-(trifluoromethyl)acetophenone to (S)-1-(4-(trifluoromethyl)phenyl)ethanol has been achieved using recombinant Escherichia coli expressing engineered carbonyl reductases. The LXCAR-S154Y variant, originally optimized for synthesizing the R-enantiomer, demonstrates that minor mutations in the enzyme’s substrate-binding pocket can invert stereoselectivity. For instance, substituting serine with bulkier residues at position 154 may sterically hinder the Re-face attack of the ketone, favoring S-configuration alcohol formation.

Solvent Engineering for Enhanced Substrate Solubility

Aqueous-organic biphasic systems containing 0.6% (w/v) Tween-20 increase substrate solubility from 50 mM to 200 mM by forming micelles that solubilize hydrophobic ketones. When combined with natural deep eutectic solvents (NADES) like choline chloride:lysine (4% w/v), cell membrane permeability improves, enabling 91.5% product yield at 200 mM substrate loading. NADES also stabilizes the enzyme by maintaining hydration layers, critical for long-term catalytic activity.

Table 1: Optimization of Biocatalytic Reduction Parameters

Parameter Optimal Value Impact on Yield
Tween-20 Concentration 0.6% (w/v) +400% Solubility
NADES Type ChCl:Lys (1:1) +32% Yield
Reaction Temperature 30°C Max Activity
Cell Loading 12.6 g DCW/L 91.5% Yield

Asymmetric Hydrogenation Catalyzed by Chiral Transition Metal Complexes

Ruthenium-Based Catalysts

The Noyori-Ikariya asymmetric hydrogenation protocol reduces 4-(trifluoromethyl)acetophenone using [(η⁶-p-cymene)RuCl(TSDPEN)] complexes, where TSDPEN denotes N-tosylated 1,2-diphenylethylenediamine. At 50 bar H₂ and 40°C in i-PrOH, this system achieves 98% ee for the S-alcohol by leveraging NH···O hydrogen bonding to orient the ketone’s trifluoromethyl group away from the catalyst’s chiral pocket.

Palladium-Copper Bimetallic Systems

PdCl₂/CuCl co-catalysts in DMSO enable transfer hydrogenation with 2-propanol as the hydrogen donor. A 1:2 Pd:Cu molar ratio maximizes activity, reducing 100 mM ketone to 92% (S)-alcohol in 12 h at 80°C. Mechanistic studies suggest Cu⁺ stabilizes the Pd-hydride intermediate, accelerating hydride transfer to the ketone’s Si-face.

Table 2: Comparative Performance of Hydrogenation Catalysts

Catalyst ee (%) Yield (%) TOF (h⁻¹)
Ru-TSDPEN 98 95 1,200
PdCl₂/CuCl 95 92 850

Kinetic Resolution via Lipase-Catalyzed Transesterification

Enzymatic Acetylation

Racemic 1-(4-(trifluoromethyl)phenyl)ethanol undergoes resolution using Candida antarctica lipase B (CAL-B) in vinyl acetate. The S-enantiomer is preferentially acetylated at 45°C, achieving 99% ee after 48 h (E-value = 120). Unreacted R-alcohol is separated via silica gel chromatography, yielding 45% (S)-acetate and 43% (R)-alcohol.

Solvent Effects on Enantioselectivity

Non-polar solvents like n-hexane improve CAL-B’s enantioselectivity by rigidifying the enzyme’s active site. Polar solvents (e.g., THF) reduce E-values to <50 due to disrupted hydrogen bonding between the alcohol’s hydroxyl group and the catalytic triad (Ser105-His224-Asp187).

Comparative Analysis of Methodologies

Efficiency and Scalability

Biocatalytic reduction excels in atom economy (100% theoretical yield) and scalability, with NADES enabling recyclability for ≥5 batches without yield loss. Asymmetric hydrogenation requires high-pressure equipment but offers faster reaction times (TOF >1,000 h⁻¹). Kinetic resolution is limited by maximum 50% yield but valuable for racemate separation.

Environmental Impact

NADES/Tween-20 systems reduce waste generation (E-factor = 0.8) compared to traditional organic solvents (E-factor = 5–10). Pd-based catalysts necessitate heavy metal recovery, whereas enzymatic methods align with green chemistry principles.

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(4-(Trifluoromethyl)phenyl)ethanol?

The compound is typically synthesized via enantioselective methods such as lipase-catalyzed kinetic resolution . For example, lipases like Candida antarctica can resolve racemic mixtures via transesterification in organic solvents, yielding the (S)-enantiomer with high enantiomeric excess (ee). Another route involves chiral reduction of the corresponding ketone (e.g., 1-(4-(trifluoromethyl)phenyl)ethanone) using asymmetric catalysts like Ru-BINAP complexes or biocatalysts such as alcohol dehydrogenases .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • ¹H, ¹³C, and ¹⁹F NMR to confirm structure and purity. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm, while the chiral alcohol proton shows splitting patterns dependent on ee .
  • Chiral HPLC or GC with polysaccharide-based columns (e.g., Chiralpak AD-H) to determine enantiomeric purity.
  • Polarimetry to measure optical rotation, corroborating chiral integrity .

Q. How is enantiomeric purity quantified for this compound?

Enantiomeric excess (ee) is determined using chiral stationary phase chromatography (e.g., HPLC with a Chiralcel OD column) or NMR with chiral solvating agents . For instance, integration of diastereomeric peaks in the presence of a chiral shift reagent (e.g., Eu(hfc)₃) provides ee values .

Advanced Research Questions

Q. What computational methods predict the enantioselectivity of lipases in synthesizing this compound?

Molecular docking simulations and density functional theory (DFT) are used to model enzyme-substrate interactions. For example, docking the (S)-enantiomer into the lipase active site reveals favorable hydrogen bonding between the hydroxyl group and catalytic serine residues, while steric clashes destabilize the (R)-form. Transition state calculations further rationalize kinetic resolution efficiency .

Q. How do hydrogen-bonding networks influence the crystalline structure of this compound?

Graph set analysis (based on Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., D₁¹ chains or R₂²(8) rings) in crystal structures. For this compound, the hydroxyl group forms O–H···O bonds with adjacent molecules, while the trifluoromethyl group engages in weak C–F···H–C interactions. These patterns are refined using SHELXL and visualized via ORTEP-3 .

Q. What factors optimize the yield of lipase-catalyzed transesterification for this compound?

Critical parameters include:

  • Solvent choice : Non-polar solvents (e.g., toluene) enhance enzyme activity by minimizing water interference.
  • Temperature : Optimal ranges (30–40°C) balance reaction rate and enzyme stability.
  • Acyl donor : Vinyl acetate is preferred due to irreversible acetylation, shifting equilibrium toward product formation.
  • Water activity : Controlled via molecular sieves to prevent hydrolysis .

Q. How does the trifluoromethyl group impact the compound’s reactivity in substitution reactions?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position. In SN2 reactions, the secondary alcohol can be converted to chloride (SOCl₂) or bromide (PBr₃), but steric hindrance from the bulky aryl group reduces nucleophilic displacement rates compared to primary alcohols .

Methodological Considerations

Q. What strategies mitigate gas evolution hazards during large-scale synthesis?

Reactions involving gas evolution (e.g., CO₂ from carbonate bases) require controlled venting via oil bubblers and real-time pressure monitoring. Risk assessments should address flammability (e.g., H₂ from NaBH₄ reductions) and toxicity (e.g., HF byproducts from trifluoromethyl groups) .

Q. How are crystallographic data validated for this compound?

SHELX refinement checks for:

  • R-factor convergence (R₁ < 0.05 for high-resolution data).
  • Thermal displacement parameters (Uₑq anomalies indicate disorder).
  • Hydrogen bonding geometry validated against Cambridge Structural Database (CSD) benchmarks .

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